

An In-depth Technical Guide to the Physical Properties of Solid 2-Methylnaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-Methylnaphthalene** in its solid state. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and the interrelation of physical characteristics.

Introduction to 2-Methylnaphthalene

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₁H₁₀.[1] It exists as a white crystalline or waxy solid at room temperature.[1][2] This compound is a component of coal tar and crude oil and serves as a precursor in the synthesis of various chemicals, including vitamin K analogues and dyes.[3][4][5][6] Its physical properties are crucial for its purification, handling, and application in various chemical processes.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of solid **2-Methylnaphthalene**, compiled from various scientific sources.

Table 1: General and Thermal Properties



Property	Value	References	
Molecular Weight	142.20 g/mol	mol [2]	
Melting Point	34-36 °C (307.15-309.15 K)	[1][7][8]	
Boiling Point	241-242 °C (514.15-515.15 K)	[1][7][8]	
Flash Point	97.78 °C (208 °F)	[2][3][7]	
Enthalpy of Fusion	12.13 kJ/mol		
Enthalpy of Sublimation	61.8 kJ/mol (at 298.15 K)	8 kJ/mol (at 298.15 K) [9]	
Standard Molar Entropy	220.0 J/mol·K		

Table 2: Structural and Physical Properties

Property	Value	References	
Appearance	White crystalline solid	[1][2]	
Crystal Structure	Monoclinic	[3]	
Density (solid)	1.0058 g/cm3 at 20 °C	[2]	
Vapor Pressure	0.05 mmHg at 20 °C	[4]	
Magnetic Susceptibility (χ)	-102.6 × 10 ⁻⁶ cm ³ /mol	[1]	

Table 3: Solubility Data



Solvent	Solubility	Temperature (°C)	References
Water	24.6 mg/L	25	
Water	Insoluble	21	[10]
Alcohol	Soluble	Not Specified	[11]
Ether	Soluble	Not Specified	
Chloroform	Soluble	Not Specified	[11]
Methanol	Soluble	Not Specified	[11]

Experimental Protocols

The determination of the physical properties of solid **2-Methylnaphthalene** involves a range of established experimental techniques. Below are detailed methodologies for key experiments.

3.1. Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity.

• Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of **2-Methylnaphthalene**.

Procedure:

- A small amount of finely powdered 2-Methylnaphthalene is packed into a capillary tube to a height of about 3 mm.[12]
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[7]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid turns into a clear liquid (completion of melting) are recorded. This range is the melting point.[7][13]



- For high purity compounds, this range is typically narrow (0.5-1.0°C).
- 3.2. Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of energy absorbed or released by a sample as it is heated or cooled.

- Apparatus: A Differential Scanning Calorimeter (DSC), hermetically sealed sample pans (e.g., aluminum), and a microbalance.
- Procedure:
 - A small, precisely weighed sample of 2-Methylnaphthalene (typically 5-15 mg) is placed into a sample pan and sealed.
 - An empty sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC cell.
 - The sample is subjected to a controlled temperature program, which includes heating through its melting point. A typical heating rate is 20°C/min under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6][14]
 - The DSC instrument measures the difference in heat flow between the sample and the reference.
 - An endothermic peak is observed on the resulting thermogram as the sample melts.[15]
 - The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).[6][15]
- 3.3. Crystal Structure by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.

 Apparatus: An X-ray diffractometer, a suitable single crystal of 2-Methylnaphthalene, and a computer for data analysis.



• Procedure:

- A high-quality single crystal of 2-Methylnaphthalene is grown. This is often the most challenging step.[16]
- The crystal is mounted on the diffractometer and irradiated with a monochromatic beam of X-rays.
- The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice,
 producing a unique diffraction pattern of spots of varying intensities.[5][17]
- The angles and intensities of these diffracted beams are measured by a detector.[17]
- This diffraction data is then used to calculate an electron density map of the crystal.
- From the electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure and the packing arrangement within the crystal.
 [17]

3.4. Solubility Determination

The equilibrium solubility method is commonly used to determine the solubility of a solid in a liquid.

Apparatus: A temperature-controlled shaker bath or magnetic stirrer with a hot plate, flasks, a
filtration system, and an analytical instrument for concentration measurement (e.g., UV-Vis
spectrophotometer or HPLC).

Procedure:

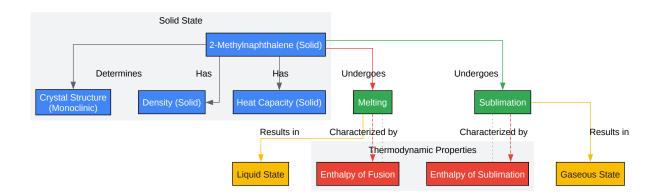
- An excess amount of solid 2-Methylnaphthalene is added to a known volume of the solvent in a flask.
- The mixture is agitated at a constant temperature until equilibrium is reached. This can take several hours to days.
- o Once equilibrium is established, the undissolved solid is allowed to settle.



- A sample of the saturated solution is withdrawn, taking care not to include any solid particles. This is often achieved by filtration at the equilibrium temperature.
- The concentration of 2-Methylnaphthalene in the filtered solution is then determined using a suitable analytical technique.
- This procedure is repeated at different temperatures to determine the temperature dependence of solubility.[18]

Interrelation of Physical Properties

The physical properties of solid **2-Methylnaphthalene** are interconnected. The following diagram illustrates the logical relationships between some of these key properties.



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